1,7-Dimethoxy-9H-carbazole

Catalog No.
S14762845
CAS No.
919090-35-0
M.F
C14H13NO2
M. Wt
227.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,7-Dimethoxy-9H-carbazole

CAS Number

919090-35-0

Product Name

1,7-Dimethoxy-9H-carbazole

IUPAC Name

1,7-dimethoxy-9H-carbazole

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

InChI

InChI=1S/C14H13NO2/c1-16-9-6-7-10-11-4-3-5-13(17-2)14(11)15-12(10)8-9/h3-8,15H,1-2H3

InChI Key

KNDFTAFNOQLRQQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(N2)C(=CC=C3)OC

1,7-Dimethoxy-9H-carbazole is an organic compound belonging to the carbazole family, characterized by a carbazole core with two methoxy groups attached at the 1 and 7 positions. Its molecular formula is C14H13NO2C_{14}H_{13}NO_2, with a molecular weight of approximately 227.26 g/mol. The compound exhibits a solid physical state at room temperature and has been noted for its potential applications in organic electronics and as a fluorescent probe due to its unique photophysical properties.

The reactions involving 1,7-Dimethoxy-9H-carbazole primarily include electrophilic substitution and nucleophilic reactions, common to carbazole derivatives. For instance, the introduction of additional functional groups can be achieved through reactions with halogens or electrophiles in the presence of Lewis acids. Additionally, it can undergo oxidation reactions that modify its electronic properties, making it suitable for various applications in materials science.

1,7-Dimethoxy-9H-carbazole has shown promising biological activities, particularly as an inhibitor of cytochrome P450 enzymes such as CYP1A2 and CYP3A4. These enzymes are critical in drug metabolism, indicating that this compound could influence pharmacokinetics and drug interactions. Furthermore, studies have indicated potential anti-cancer properties, although further research is required to fully elucidate its mechanisms of action and therapeutic efficacy.

The synthesis of 1,7-Dimethoxy-9H-carbazole typically involves several steps:

  • Starting Material: The synthesis often begins with carbazole or its derivatives.
  • Methoxylation: The introduction of methoxy groups is commonly achieved using methanol in the presence of acid catalysts or methylating agents like dimethyl sulfate.
  • Purification: The product is purified through recrystallization or column chromatography to obtain a high-purity compound suitable for further applications.

For example, a synthesis route may involve the reaction of 3,6-dimethoxy-2,7-dibromocarbazole with appropriate reagents under controlled conditions to yield the desired product .

1,7-Dimethoxy-9H-carbazole has several notable applications:

  • Organic Electronics: It serves as a potential material for organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its favorable electronic properties.
  • Fluorescent Probes: The compound can be utilized in sensing applications due to its fluorescence characteristics, particularly for detecting volatile acids .
  • Pharmaceuticals: Given its biological activity, it may also find use in drug development as a lead compound or as part of a pharmaceutical formulation.

Interaction studies have highlighted the compound's role in modulating enzyme activity within metabolic pathways. Its inhibition of cytochrome P450 enzymes suggests that it could alter the metabolism of co-administered drugs, necessitating careful consideration in pharmacological contexts. Additionally, studies on its interaction with various biological targets are ongoing to explore its full therapeutic potential.

Several compounds share structural similarities with 1,7-Dimethoxy-9H-carbazole. Below is a comparison highlighting their unique features:

Compound NameCAS NumberSimilarity IndexUnique Features
2,7-Dimethoxy-9H-carbazole61822-18-20.97Different methoxy positioning affecting properties.
3-Methoxy-11H-benzo[a]carbazole6132-90-70.97Contains a benzo fused ring structure.
3,6-Dimethoxy-9H-carbazole57103-01-20.97Variations in methoxy placement leading to distinct reactivity patterns.
2-Methoxycarbazole18992-85-30.97Lacks additional methoxy group compared to the target compound.

XLogP3

3.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

227.094628657 g/mol

Monoisotopic Mass

227.094628657 g/mol

Heavy Atom Count

17

Dates

Modify: 2024-08-10

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